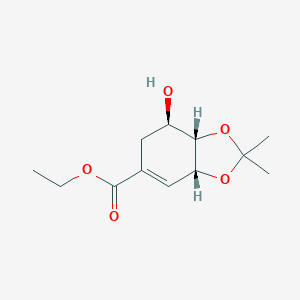

Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives involves multiple steps, including reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . The synthesis is often guided by the desired biological activity, as seen in the creation of compounds with anti-hepatitis B virus activities . The overall yields can vary, with one example being 19.3% . The synthesis is confirmed by spectroscopic methods such as IR, NMR, and MS.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, as seen in the case of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate . The crystal structures provide detailed information about the dihedral angles and the intermolecular interactions that stabilize the crystal packing. Density Functional Theory (DFT) calculations are used to further analyze the molecular structure and predict properties such as bond angles and lengths .

Chemical Reactions Analysis

The reactivity of ethyl carboxylate compounds is studied using various spectroscopic techniques and quantum chemical calculations. For instance, the reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices are calculated to determine the reactive sites within the molecule . These analyses help in understanding the charge transfer or charge delocalization in various intra- and intermolecular interactions of the molecular system.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are evaluated through experimental and theoretical studies. Thermodynamic parameters indicate that the formation of these compounds is often exothermic and spontaneous at room temperature . Spectroscopic properties like UV-Visible, FT-IR, and Mass spectroscopy are used to characterize the compounds. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, energy, and oscillator strength, which are crucial for understanding the absorption properties of the compounds .

Applications De Recherche Scientifique

Enzyme Induction and Xenobiotic Metabolism

Research has shown that compounds structurally related to Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate can influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and xenobiotics. For instance, 2,2-Dimethyl-5-t-butyl-1,3-benzodioxole has been observed to induce certain enzymes involved in xenobiotic metabolism without forming an inhibitory complex with cytochrome P-450, showcasing a unique separation of enzyme induction mechanisms (Cook & Hodgson, 1984).

Nuclear Receptor Activation

Environmental pollutants structurally similar to the ethyl compound, such as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), have been found to induce cytochrome P450 enzymes through activation of the nuclear receptors CAR (constitutive androstane receptor) and PXR (pregnane X receptor). This suggests a potential for compounds within this chemical class to interact with and modulate nuclear receptor activity, influencing the expression of genes involved in xenobiotic detoxification (Wyde et al., 2003).

Analgesic Property Exploration

Derivatives of benzodioxole compounds have been explored for their analgesic properties. A study on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides has shown promising analgesic effects, surpassing those of reference drugs in certain cases. This indicates potential therapeutic applications for pain management, highlighting the diverse pharmacological possibilities of benzodioxole derivatives (Ukrainets et al., 2016).

Microtubule Formation Inhibition

Benzodioxoles have been investigated for their impact on microtubule formation within biological systems. For example, a benzodioxole compound known as J2581 was found to disrupt microtubule assembly in the ovaries of Drosophila melanogaster, hinting at potential applications in understanding cellular processes or developing novel chemotherapeutic agents that target microtubule dynamics (Ballarino et al., 1991).

Propriétés

IUPAC Name |

ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMLLAZCHMXIOO-BBBLOLIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.